N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS2/c22-17-11-15(19(23)28-17)16-12-27-21(24-16)25-20(26)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,18H,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJNHABGSHZSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorothiophene, which is then reacted with appropriate reagents to form the thiazole ring. The final step involves the acylation of the thiazole derivative with diphenylacetic acid or its derivatives under suitable conditions, such as the presence of a dehydrating agent like thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield various substituted thiophene derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungi. For instance, derivatives have shown promising results with minimum inhibitory concentrations (MIC) ranging from 32 to 256 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies using human cancer cell lines (e.g., MCF7 for breast cancer) revealed that certain derivatives exhibit high cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. Molecular docking studies suggest that the compound may interact with key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .
Enzyme Inhibition
This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's . The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive functions.
Agricultural Applications
This compound's unique structure makes it a candidate for developing agrochemicals. Its potential as a fungicide or herbicide is under investigation due to its biological activity against plant pathogens. Studies have indicated that thiazole derivatives can inhibit fungal growth effectively, suggesting possible applications in crop protection .
Material Science
This compound is also being explored for its utility in synthesizing novel materials. Its ability to act as a building block in organic synthesis allows for the creation of more complex molecules with tailored properties for electronic or photonic applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs include derivatives of N-(1,3-thiazol-2-yl)acetamide and benzothiazole-based diphenylacetamides. Key structural differences and their implications are outlined below:
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a dichlorothiophene moiety, contributing to its diverse chemical reactivity. Its molecular formula is with a molar mass of 351.32 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄Cl₂N₂S |
| Molar Mass | 351.32 g/mol |
| CAS Number | 325988-82-7 |
Research indicates that this compound may influence several biochemical pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain pathways .
- Antimicrobial Activity : Studies have reported significant antimicrobial effects against various bacterial strains, suggesting its potential use as an antibacterial agent .
- Analgesic Properties : Similar compounds have demonstrated analgesic effects through mechanisms involving COX inhibition and modulation of inflammatory responses .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited notable activity against:
- E. coli
- Bacillus subtilis
The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Analgesic Activity
In vivo studies using models such as the hot plate test demonstrated that derivatives of this compound exhibited analgesic effects comparable to established NSAIDs like diclofenac sodium. The docking studies suggested strong binding affinities to COX enzymes, corroborating the observed analgesic properties .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A series of experiments revealed that the compound showed a zone of inhibition ranging from 15 mm to 25 mm against tested strains at concentrations of 50 µg/ml.
- Comparative analysis with standard drugs indicated superior efficacy in certain cases.
-
Case Study on Analgesic Effects :
- In experimental models, the compound was administered at varying doses (10 mg/kg to 50 mg/kg), with results showing dose-dependent analgesic effects.
- The mechanism was further elucidated through molecular docking studies which indicated binding to the active site of COX enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
